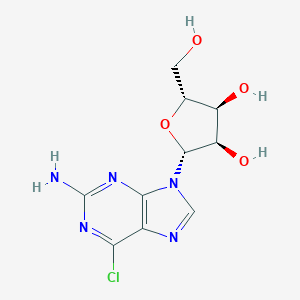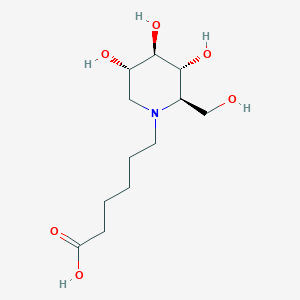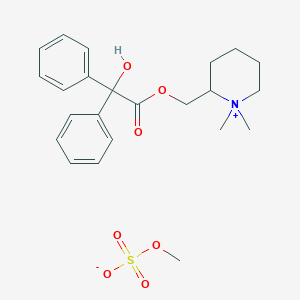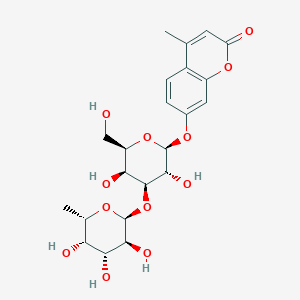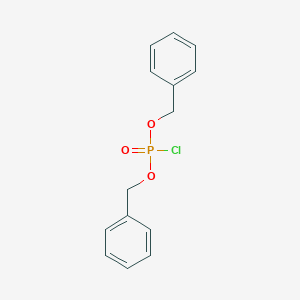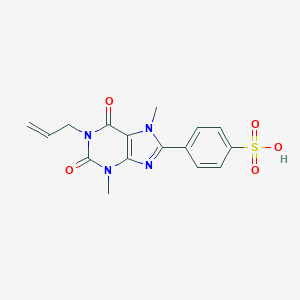
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Overview
Description
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (1-Allyl-8-SPX) is a xanthine derivative that has been used in scientific research for over a decade. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, and has been used as an effective tool in various biochemical and physiological studies. 1-Allyl-8-SPX has been studied for its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological conditions.
Scientific Research Applications
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, also known as 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, is a chemical compound with the molecular formula
C16H16N4O5SC_{16}H_{16}N_{4}O_{5}SC16H16N4O5S
and a molecular weight of 376.39 . This compound has several potential applications in scientific research. However, it’s important to note that my knowledge is based on information available up to 2021, and there may be more recent developments. Here are some potential applications:Adenosine A2 Receptor Antagonist
This compound is known to be a weak adenosine A2 receptor antagonist . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2 receptor has two subtypes, A2A and A2B, and they play critical roles in cardiovascular, respiratory, immune, and nervous systems. Therefore, antagonists of these receptors have potential therapeutic applications in a variety of disorders, including asthma, pain, cancer, and Parkinson’s disease.
Neurology Research
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine has been used in neurology research . Given its role as an adenosine A2 receptor antagonist, it could be used to study the role of these receptors in neurological conditions. For example, adenosine A2A receptors are highly expressed in the brain and are implicated in neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Stroke Research
This compound is also used in stroke research . Stroke is a leading cause of death and disability worldwide, and there is a continuous search for new therapeutic targets. Adenosine A2A receptors have been implicated in the pathophysiology of stroke, and their antagonists, including 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, could be potential therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2 receptor has two subtypes, A2A and A2B, and plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine acts as a weak antagonist at the adenosine A2 receptor . As an antagonist, it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by adenosine. This inhibition of the A2 receptor can influence various physiological processes where the A2 receptor is involved.
Pharmacokinetics
It is known to be a water-soluble compound , which suggests that it may have good bioavailability
properties
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZOKMMANFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274303 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
CAS RN |
149981-25-9 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the effects of 8-Phenyltheophylline on seizure susceptibility?
A1: 8-Phenyltheophylline is a potent and selective adenosine A1 receptor antagonist. Adenosine, a neurotransmitter, is known to have anticonvulsant properties. Therefore, understanding how 8-Phenyltheophylline influences seizure susceptibility by blocking adenosine receptors provides valuable insights into the complex mechanisms of epilepsy and potential therapeutic targets.
Q2: What were the key findings of the study regarding 8-Phenyltheophylline and electroconvulsive seizures?
A: The study demonstrated that repeated electroconvulsive seizures (ECS) in rats led to a reduced proconvulsant effect of caffeine []. While the study focused on caffeine, it utilized 8-Phenyltheophylline as a tool to investigate the role of adenosine A1 receptors in this phenomenon. The researchers found that the decrease in caffeine's proconvulsant effect after ECS was not due to changes in adenosine A1 receptor sensitivity, as the effects of 8-Phenyltheophylline remained consistent. This suggests that other mechanisms, beyond adenosine A1 receptor antagonism, contribute to the altered seizure susceptibility following ECS.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



